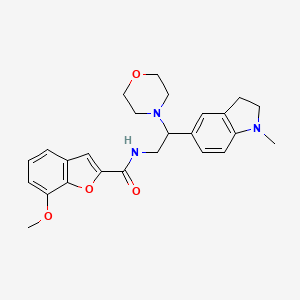
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methylsulfonyl group attached to the piperidine ring and a phenoxyethanone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found in more than twenty classes of pharmaceuticals . Indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives, which are structurally similar, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways . For example, some indole derivatives have been found to inhibit COX-2, a key enzyme in the inflammatory pathway .
Pharmacokinetics
It’s known that piperidine derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, and annulation reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenoxyethanone Moiety: The phenoxyethanone moiety can be attached through nucleophilic substitution reactions, where the phenoxy group is introduced using phenol derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenoxyethanone moiety.
Substitution: Various substituted phenoxyethanone derivatives.
Scientific Research Applications
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone: Similar structure but with different substituents.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains a benzoimidazole moiety instead of the piperidine ring.
(4-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure with a methoxy group.
Uniqueness
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxyethanone is unique due to its specific combination of the piperidine ring, methylsulfonyl group, and phenoxyethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-methylsulfonylpiperidin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(17,18)13-7-9-15(10-8-13)14(16)11-19-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDFOVAZHEKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
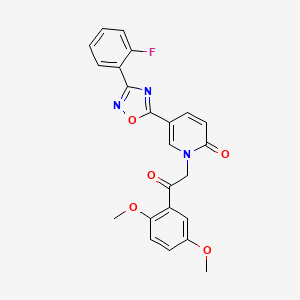

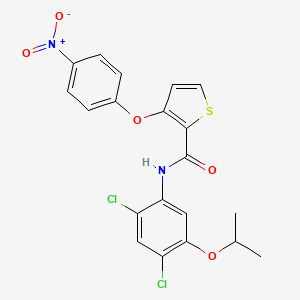
![4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol](/img/structure/B2843212.png)
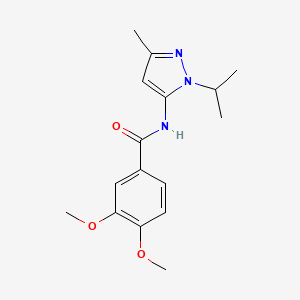
![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)
![diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2843217.png)
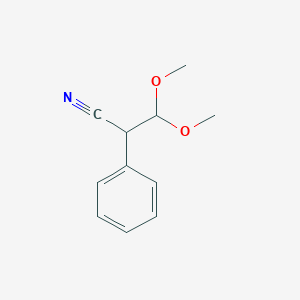
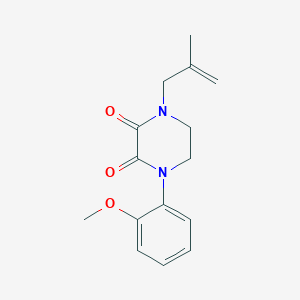
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2843231.png)
